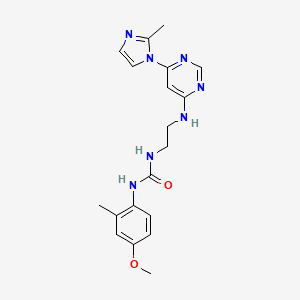

1-(4-methoxy-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound appears to be a complex organic molecule with several functional groups, including an imidazole ring and a pyrimidine ring, which are common structures in many biological molecules.

Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the compound likely requires multi-step synthesis, involving the formation of the imidazole and pyrimidine rings, followed by various substitution reactions to add the other functional groups.Molecular Structure Analysis

The presence of multiple aromatic rings (imidazole and pyrimidine) likely contributes to the stability of the molecule. The methoxy and amino groups may also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. However, the amino and urea groups are likely reactive sites.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar groups like the amino and urea groups could make the compound soluble in polar solvents.Aplicaciones Científicas De Investigación

Environmental Science Application

- Degradation of Herbicides: A study by Sharma, Banerjee, and Choudhury (2012) explored the degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger. This fungus utilizes chlorimuron-ethyl as an energy source, breaking it down through two major routes. One route involves the cleavage of the sulfonylurea bridge, producing metabolites including 4-methoxy-6-chloro-2-amino-pyrimidine (Sharma, Banerjee, & Choudhury, 2012).

Organic Chemistry and Synthesis

- Synthesis of Pyrimidinone Derivatives: Ni Shu-jing (2004) reported the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, demonstrating the versatility of such compounds in organic synthesis (Ni Shu-jing, 2004).

- Synthesis of Dihydropyrimidinones: Jawale et al. (2011) developed a multi-step synthetic protocol for new dihydropyrimidinones bearing quinolynyl methoxy phenyl moiety, illustrating the broad applicability of this chemical structure in synthetic chemistry (Jawale et al., 2011).

Medicinal Chemistry and Pharmacology

- Antioxidant Activity: George et al. (2010) synthesized derivatives of dihydropyrimidinone and evaluated their antioxidant activities, indicating the potential therapeutic applications of such compounds (George et al., 2010).

- Antiulcer Agents: Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, demonstrating the use of pyrimidine derivatives in the development of new drugs (Starrett et al., 1989).

- Anticancer Activity: Bazin et al. (2016) synthesized a series of (imidazo[1,2-a]pyrazin-6-yl)ureas, with one compound displaying cytostatic activity against non-small cell lung cancer cell lines, suggesting a role in cancer treatment (Bazin et al., 2016).

Enzyme Inhibition Studies

- Inhibition of Cholinesterases: Sujayev et al. (2016) investigated the inhibition of carbonic anhydrase and cholinesterases by cyclic urea derivatives, underscoring the potential of these compounds in enzyme inhibition research (Sujayev et al., 2016).

Safety And Hazards

Without specific information, it’s hard to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

Direcciones Futuras

Future research on this compound would likely involve elucidating its synthesis, reactivity, and potential biological activity. This could involve experimental studies as well as computational modeling.

Propiedades

IUPAC Name |

1-(4-methoxy-2-methylphenyl)-3-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O2/c1-13-10-15(28-3)4-5-16(13)25-19(27)22-7-6-21-17-11-18(24-12-23-17)26-9-8-20-14(26)2/h4-5,8-12H,6-7H2,1-3H3,(H,21,23,24)(H2,22,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTBACSCDOOQOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)NCCNC2=CC(=NC=N2)N3C=CN=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxy-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2884620.png)

![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)

![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2884625.png)

![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)

![N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2884627.png)

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)

![(2-Isopropyl-2-azaspiro[4.5]dec-4-yl)methanamine](/img/structure/B2884631.png)

![4-[2-(Benzyloxy)phenyl]-1,3-thiazole](/img/structure/B2884633.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2884634.png)

![1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine](/img/structure/B2884635.png)